5-(3-Aminophenyl)pyrimidin-4-ol
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Overview
Description
5-(3-Aminophenyl)pyrimidin-4-ol is a heterocyclic compound that contains both pyrimidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)pyrimidin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminobenzonitrile with formamide in the presence of a base can lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminophenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-Aminophenyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: Similar in structure but lacks the phenyl group.
3-Aminophenylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
5-Phenylpyrimidin-4-ol: Similar but lacks the amino group on the phenyl ring.
Uniqueness
5-(3-Aminophenyl)pyrimidin-4-ol is unique due to the presence of both an amino group and a phenyl group attached to the pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(3-aminophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-2-7(4-8)9-5-12-6-13-10(9)14/h1-6H,11H2,(H,12,13,14) |
InChI Key |
RAHKOQGZYBHWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CNC2=O |
Origin of Product |
United States |
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